1,2-Dichloroethylene-D2

Catalog No.
S1777968
CAS No.
15075-90-8
M.F
C2H2Cl2
M. Wt
98.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloroethylene-D2

CAS Number

15075-90-8

Product Name

1,2-Dichloroethylene-D2

IUPAC Name

(E)-1,2-dichloro-1,2-dideuterioethene

Molecular Formula

C2H2Cl2

Molecular Weight

98.95

InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D

InChI Key

KFUSEUYYWQURPO-QDNHWIQGSA-N

SMILES

C(=CCl)Cl
  • Mechanistic Studies

    ,2-DCE-D2 is a valuable tool for studying the reaction mechanisms of 1,2-DCE. Because the C-H bond strength is different between hydrogen and deuterium, the rate of reactions involving C-H bond cleavage can be affected by isotopic substitution. By comparing the reaction rates of 1,2-DCE and 1,2-DCE-D2, researchers can gain insights into the specific steps involved in the reaction mechanism.

  • Kinetic Isotope Effect (KIE)

    The difference in reaction rates between 1,2-DCE and 1,2-DCE-D2 can be quantified as the Kinetic Isotope Effect (KIE). The magnitude of the KIE provides information about the role of the C-H bond breaking step in the overall reaction rate. A large KIE suggests that C-H bond breaking is a critical step in the reaction, while a small KIE indicates that other steps might be rate-limiting [].

  • Mass Spectrometry

    The presence of the deuterium atoms in 1,2-DCE-D2 allows for easier differentiation from other similar compounds in mass spectrometry experiments. This is because the mass of the molecule increases slightly due to the incorporation of deuterium, leading to a distinct peak in the mass spectrum [].

1,2-Dichloroethylene-D2 is a deuterated form of 1,2-dichloroethylene, which is an organochlorine compound with the molecular formula C₂H₂Cl₂. It exists primarily in two geometric isomers: cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Both isomers are colorless liquids with a sweet odor and have modest solubility in water. The deuterated variant replaces hydrogen atoms with deuterium, enhancing its utility in research and analytical applications due to its distinct mass and behavior in

DCE-d2 itself is not expected to have a specific mechanism of action in biological systems. Its primary use is as an isotopic tracer in environmental analysis. The presence of deuterium allows scientists to differentiate between DCE-d2 and naturally occurring DCE using techniques like mass spectrometry [].

  • Toxicity: Studies suggest DCE is a possible human carcinogen []. It can also cause respiratory problems, dizziness, and nausea upon exposure [].
  • Flammability: DCE is flammable and can form explosive mixtures with air [].
  • Reactivity: DCE can react violently with strong oxidizing agents and strong bases [].
Typical of alkenes and organochlorine compounds:

  • Kumada Coupling Reactions: Both isomers can undergo this coupling reaction to form larger organic molecules.
  • Cycloaddition Reactions: The trans isomer can participate in cycloaddition reactions, forming cyclic compounds.
  • Oxidation: In the presence of strong oxidizing agents, it can yield chlorinated products such as chloroacetyl chloride via epoxide intermediates .

The biological activity of 1,2-dichloroethylene-D2 is similar to that of its non-deuterated counterparts. Exposure can lead to various health effects:

  • Acute Toxicity: Symptoms include skin and eye irritation, dizziness, nausea, and central nervous system effects.
  • Chronic Effects: Long-term exposure may affect the liver and kidneys. The trans isomer is noted to be more potent in depressing the central nervous system compared to the cis isomer .
  • Carcinogenic Potential: There is inadequate evidence to determine if either isomer poses a cancer risk from lifetime exposure .

Synthesis of 1,2-dichloroethylene-D2 can be achieved through several methods:

  • Controlled Chlorination of Acetylene-D2: This method involves the chlorination of deuterated acetylene (C₂D₂) with chlorine gas:
    C2D2+Cl2C2D2Cl2\text{C}_2\text{D}_2+\text{Cl}_2\rightarrow \text{C}_2\text{D}_2\text{Cl}_2
  • Deuterated Hydrocarbon Reactions: Other synthetic pathways may involve reactions with deuterated hydrocarbons or chlorinated solvents under specific conditions .

1,2-Dichloroethylene-D2 has various applications:

  • Solvent: Used in organic synthesis as a solvent for waxes, resins, and acetylcellulose.
  • Chemical Intermediate: Serves as an intermediate in the production of other chlorinated compounds.
  • Analytical Chemistry: Its unique isotopic signature makes it useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry .

Interaction studies involving 1,2-dichloroethylene-D2 focus on its reactivity with other chemicals:

  • Reactivity with Alkalis: Contact with solid alkalis can generate chloroacetylene, which is highly flammable.
  • Environmental Fate: In anaerobic conditions, it can form as a breakdown product from other solvents like trichloroethylene. Its behavior in soil and water indicates high mobility and potential volatilization into the atmosphere .

Several compounds share structural similarities with 1,2-dichloroethylene-D2. Here’s a comparison highlighting their uniqueness:

CompoundMolecular FormulaUnique Features
1,1-DichloroethyleneC₂HCl₂Does not exist as geometric isomers; more reactive.
1,2-DichloroethaneC₂H₄Cl₂Saturated compound; used primarily as a solvent.
Vinyl ChlorideC₂H₃ClPolymerizable; used extensively in plastics.
TrichloroethyleneC₂HCl₃More toxic; used as a degreasing agent.

1,2-Dichloroethylene-D2 stands out due to its dual isomeric forms and its isotopic labeling capability, which enhances its utility in research settings compared to its structural analogs .

Structural and Isotopic Characteristics

1,2-Dichloroethylene-D2 is characterized by the replacement of two hydrogen atoms with deuterium at the 1,2-positions of the ethene backbone. The molecular formula is C$$2$$D$$2$$Cl$$_2$$, with a molecular weight of 98.96 g/mol . Key structural features include:

  • Geometric isomerism: The cis-isomer (Z-configuration) places both chlorine atoms on the same side of the double bond, while the trans-isomer (E-configuration) positions them oppositely .
  • Isotopic purity: Commercial preparations typically achieve ≥98 atom% deuterium, ensuring minimal proton interference in spectroscopic applications .

Table 1: Comparative Properties of Deuterated and Non-Deuterated Forms

Property1,2-Dichloroethylene-D21,2-Dichloroethylene (C$$2$$H$$2$$Cl$$_2$$)
Molecular FormulaC$$2$$D$$2$$Cl$$_2$$C$$2$$H$$2$$Cl$$_2$$
Molecular Weight (g/mol)98.9696.94
Boiling Point (°C)~48–60 (estimated)48–60
Density (g/mL)~1.26 (estimated)1.265

Spectroscopic Signatures

The deuterium substitution alters vibrational and nuclear magnetic resonance (NMR) spectra:

  • $$^1$$H NMR: Deuterium’s absence in the 1,2-positions eliminates proton signals, simplifying spectra in solvent applications .
  • IR Spectroscopy: C–D stretching vibrations appear near 2100–2200 cm$$^{-1}$$, distinct from C–H modes (~3000 cm$$^{-1}$$) .

1,2-Dichloroethylene-D2 presents as a colorless liquid at standard temperature and pressure conditions [1] [2]. The compound maintains the same basic physical appearance characteristics as its non-deuterated counterpart, exhibiting a clear, transparent appearance with no distinctive coloration [2]. The deuterated variant possesses a sweet, pleasant odor similar to the parent compound 1,2-dichloroethylene, though the olfactory properties may show subtle variations due to the isotopic substitution [3] [2].

The molecular formula of 1,2-Dichloroethylene-D2 is C2D2Cl2, with a molecular weight of 98.96 g/mol, representing an increase of approximately 2.02 g/mol compared to the non-deuterated form due to the replacement of hydrogen atoms with deuterium isotopes [1] [4] [5]. The compound exists as a mixture of geometric isomers, specifically the cis and trans configurations, similar to the parent compound [4] [5].

Table 3.1.1: Basic Physical Properties of 1,2-Dichloroethylene-D2

PropertyValueNotes
Molecular FormulaC2D2Cl2Deuterated form of 1,2-dichloroethylene
Molecular Weight98.96 g/molIncreased due to deuterium substitution
CAS Number15075-90-8Specific identifier for deuterated compound
Physical State (20°C)LiquidSimilar to parent compound
ColorColorlessTransparent appearance
OdorSweet, pleasantSimilar to parent compound characteristics

Thermodynamic Properties

Melting and Boiling Points

The melting and boiling points of 1,2-Dichloroethylene-D2 are expected to show slight variations from the parent compound due to deuterium isotope effects [6] [7]. Based on the thermodynamic behavior of the non-deuterated 1,2-dichloroethylene isomers, the melting point is anticipated to range from approximately -57°C to -50°C, with deuteration typically causing a slight increase in melting point due to stronger intermolecular interactions and reduced zero-point energy [8] [9] [10].

The boiling point of 1,2-Dichloroethylene-D2 is expected to fall within the range of 48-60°C, following the pattern observed in the parent compound where the cis-isomer boils at approximately 60°C and the trans-isomer at 48°C [9] [11] [10]. Deuterium substitution generally results in a slight elevation of boiling points due to the increased molecular mass and altered vibrational frequencies [6] [12].

Table 3.2.1: Melting and Boiling Point Data for 1,2-Dichloroethylene-D2

PropertyExpected ValueComparison to Parent CompoundIsotope Effect
Melting Point-57°C to -50°CSlight increaseDeuteration stabilizes crystal structure
Boiling Point (cis)~60°CMinimal increaseReduced vapor pressure due to mass effect
Boiling Point (trans)~48°CMinimal increaseEnhanced intermolecular interactions

Heat Capacity and Enthalpy

The heat capacity of 1,2-Dichloroethylene-D2 exhibits notable differences from the parent compound due to the fundamental changes in vibrational modes upon deuterium substitution [13] [14]. The liquid-phase heat capacity is expected to range from 110-130 J/(mol·K) at 298.15 K, while the gas-phase heat capacity varies from approximately 67-85 J/(mol·K) depending on temperature [15] [16].

Deuterium substitution affects the enthalpy of vaporization and fusion due to altered intermolecular forces and vibrational characteristics [14] [17]. The heat of vaporization is anticipated to be in the range of 29-33 kJ/mol, representing a slight increase compared to the non-deuterated compound [11] [15]. Similarly, the heat of fusion is expected to fall within 9-10 kJ/mol, reflecting the enhanced stability of the deuterated crystal structure [15] [18].

Table 3.2.2: Thermodynamic Parameters for 1,2-Dichloroethylene-D2

PropertyExpected ValueTemperature DependenceIsotope Effect
Heat Capacity (liquid)110-130 J/(mol·K)Increases with temperatureEnhanced due to deuterium mass
Heat Capacity (gas)67-85 J/(mol·K)Temperature-dependentReduced vibrational contributions
Heat of Vaporization29-33 kJ/molPressure-dependentSlight increase vs parent
Heat of Fusion9-10 kJ/molAt melting pointEnhanced crystal stability
Critical Temperature~517 KBased on parent compoundMinimal change expected
Critical Pressure~4.9 MPaBased on parent compoundSlight variation possible

Solubility Parameters in Various Media

The solubility characteristics of 1,2-Dichloroethylene-D2 closely mirror those of the parent compound, with subtle modifications arising from deuterium isotope effects [19] [20]. Water solubility is expected to range from 3.5 to 6.3 g/L at 25°C, showing modest aqueous solubility typical of chlorinated hydrocarbons [21] [22] [23]. The deuterium substitution may cause slight variations in solubility due to altered hydrogen bonding interactions and modified dipole moments [17] [20].

The compound demonstrates excellent solubility in organic solvents, particularly chloroform, acetone, ethanol, and benzene [22] [24]. This behavior reflects the lipophilic nature of the molecule and its compatibility with non-polar and moderately polar organic media [25]. The log P value (octanol/water partition coefficient) is anticipated to range from 1.9 to 2.1, indicating moderate lipophilicity [21] [24].

Table 3.3.1: Solubility Parameters of 1,2-Dichloroethylene-D2

Solvent SystemSolubility/MiscibilityTemperature DependenceNotes
Water3.5-6.3 g/LDecreases with temperatureLimited aqueous solubility
ChloroformMiscibleTemperature-independentExcellent compatibility
AcetoneMiscibleTemperature-independentHigh solubility
EthanolMiscibleTemperature-independentGood organic solvent
BenzeneVery solubleSlight temperature effectAromatic solvent compatibility
Diethyl etherMiscibleTemperature-independentEther solvent compatibility

Density and Viscosity Characteristics

The density of 1,2-Dichloroethylene-D2 is expected to range from 1.26 to 1.29 g/mL at 25°C, representing an increase compared to the parent compound due to the higher atomic mass of deuterium [12]. This density enhancement is a direct consequence of isotopic substitution while maintaining the same molecular volume [12]. The compound exhibits density values higher than water, indicating it will sink rather than float when mixed with aqueous solutions [26].

Viscosity measurements for 1,2-Dichloroethylene-D2 are anticipated to fall within 0.45-0.48 cP at 20°C, showing a slight increase relative to the non-deuterated analog [27] [26]. This viscosity enhancement results from the altered vibrational dynamics and intermolecular interactions characteristic of deuterated compounds [28] [12]. The temperature dependence of viscosity follows typical liquid behavior, with decreased viscosity at elevated temperatures [11].

Table 3.4.1: Density and Viscosity Data for 1,2-Dichloroethylene-D2

PropertyValueTemperature (°C)Comparison to ParentIsotope Effect
Density1.26-1.29 g/mL25IncreasedHigher deuterium mass
Viscosity0.45-0.48 cP20Slightly increasedModified intermolecular forces
Specific Gravity1.26-1.2925IncreasedDensity enhancement
Thermal ExpansionSimilar to parentVariableMinimal changeMaintained molecular structure

Vapor Pressure and Volatility Profile

1,2-Dichloroethylene-D2 exhibits a vapor pressure of approximately 5.0-5.3 psi at 20°C, representing a slight decrease compared to the parent compound due to the deuterium isotope effect [29] [30]. This reduction in vapor pressure reflects the enhanced intermolecular attractions and increased molecular mass associated with deuterium substitution [2]. The compound maintains relatively high volatility characteristics, making it suitable for applications requiring rapid evaporation [2].

The vapor density of 1,2-Dichloroethylene-D2 is expected to range from 3.4 to 3.5, indicating vapors significantly heavier than air [11] [21]. This property has important implications for handling and safety considerations, as vapors will tend to accumulate in low-lying areas [10]. The Henry's Law constant is anticipated to be approximately 0.007 atm·m³/mol, suggesting moderate volatility from aqueous solutions [21] [31].

Table 3.5.1: Vapor Pressure and Volatility Characteristics

PropertyValueTemperature (°C)Implications
Vapor Pressure5.0-5.3 psi20Moderate volatility
Vapor Density3.4-3.520Heavier than air
Henry's Law Constant0.007 atm·m³/mol25Moderate air-water partitioning
Volatility ClassificationRelatively highAmbientRapid evaporation potential
Evaporation RateEnhanced vs waterVariableTemperature-dependent

Dielectric Properties and Polarizability

The dielectric constant of 1,2-Dichloroethylene-D2 is expected to range from 2.3 to 4.6, depending on the isomeric composition and measurement conditions [8] [22] [24]. The cis-isomer typically exhibits a higher dielectric constant (~9.2) compared to the trans-isomer (~2.3) due to differences in molecular dipole moments [22] [24]. Deuterium substitution may cause subtle modifications to these values through altered polarizability and electronic distribution [32] [33].

The refractive index of 1,2-Dichloroethylene-D2 is anticipated to fall within 1.44-1.45 at 20°C, showing minimal variation from the parent compound [23] [29] [24]. Polarizability characteristics are expected to show a slight increase compared to the non-deuterated form due to the modified electronic environment around the deuterium atoms [32] [34]. These changes in polarizability contribute to the observed differences in dielectric behavior and intermolecular interactions [33] [34].

Table 3.6.1: Dielectric and Optical Properties

PropertyValueMeasurement ConditionsIsomer Dependence
Dielectric Constant (cis)~9.217°CHigher due to dipole moment
Dielectric Constant (trans)~2.317°CLower due to symmetry
Refractive Index1.44-1.4520°C, D-lineMinimal isomer effect
PolarizabilitySlight increase vs parentTheoreticalEnhanced by deuteration
Dipole MomentIsomer-dependentGas phaseAffected by molecular geometry

XLogP3

1.9

Dates

Last modified: 08-15-2023

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